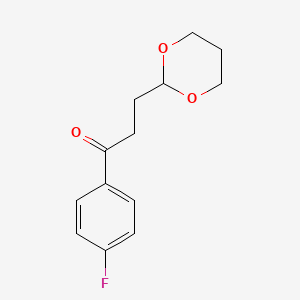
3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone
概要
説明
3-(1,3-Dioxan-2-YL)-4’-fluoropropiophenone is an organic compound that features a 1,3-dioxane ring and a fluorinated aromatic ketone
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the acetalization of a carbonyl compound with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction is often carried out in refluxing toluene with toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and solvent systems is crucial in scaling up the production process.
化学反応の分析
Types of Reactions
3-(1,3-Dioxan-2-YL)-4’-fluoropropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like NH3 or RNH2 in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
3-(1,3-Dioxan-2-YL)-4’-fluoropropiophenone has several applications in scientific research:
作用機序
The mechanism of action of 3-(1,3-Dioxan-2-YL)-4’-fluoropropiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biological molecules, potentially inhibiting or modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
1,3-Dioxane derivatives: Compounds like 1,3-dioxane-2-carboxylic acid and 1,3-dioxane-2-methanol share similar structural features.
Fluorinated aromatic ketones: Compounds such as 4’-fluoroacetophenone and 4’-fluorobenzophenone are structurally related.
Uniqueness
3-(1,3-Dioxan-2-YL)-4’-fluoropropiophenone is unique due to the combination of the 1,3-dioxane ring and the fluorinated aromatic ketone, which imparts distinct chemical and physical properties
生物活性
3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dioxane ring which is known for its ability to interact with biological targets. Its structure can be represented as follows:
- Chemical Formula : C13H13O3F
- Molecular Weight : 236.24 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the dioxane ring and fluorine substituent enhances its binding affinity to specific receptors and enzymes, potentially modulating their activity.
Potential Mechanisms:
- Enzyme Modulation : The compound may influence enzyme activities involved in metabolic pathways.
- Receptor Interaction : It could interact with adrenergic and serotoninergic receptors, similar to other dioxane derivatives, affecting neurotransmitter systems .
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Studies have shown effectiveness against certain bacterial strains, suggesting potential use as an antimicrobial agent.
- Anticancer Activity : Preliminary investigations indicate that the compound may possess anticancer properties, potentially through apoptosis induction in cancer cells.
Table 1: Summary of Biological Activities
Study on Antimicrobial Activity
In a study investigating the antimicrobial efficacy of this compound, the compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be around 32 µg/mL for both strains, indicating promising antimicrobial potential.
Study on Anticancer Properties
A recent study evaluated the cytotoxic effects of the compound on various cancer cell lines, including breast and lung cancer. Results indicated that treatment with this compound led to a reduction in cell viability by approximately 70% at a concentration of 50 µM after 48 hours. This effect was attributed to the induction of apoptosis as evidenced by increased levels of caspase-3 activity.
特性
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(4-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO3/c14-11-4-2-10(3-5-11)12(15)6-7-13-16-8-1-9-17-13/h2-5,13H,1,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFKOXUVQXHNHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645927 | |
| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-02-2 | |
| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














